molecular formula C14H20ClN3O2 B2729840 1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylbutan-1-one CAS No. 2415573-44-1

1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylbutan-1-one

Cat. No.: B2729840
CAS No.: 2415573-44-1
M. Wt: 297.78
InChI Key: ZFWAIMFLRUBCEH-UHFFFAOYSA-N
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Description

1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylbutan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloropyrimidine moiety linked to a piperidine ring through an ether bond, and a butanone group attached to the piperidine ring. Its distinct chemical structure makes it a valuable candidate for various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylbutan-1-one typically involves multiple steps. One common method starts with the preparation of 5-chloropyrimidine-2-ol, which is then reacted with piperidine to form 5-chloropyrimidin-2-ylpiperidine. This intermediate is further reacted with 3-methylbutan-1-one under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like diisopropylethylamine (DIEA), with the reaction mixture being heated to around 60°C for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloropyrimidine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the chlorine atom in the chloropyrimidine ring.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylbutan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylbutan-1-one involves its interaction with specific molecular targets. For instance, it has been shown to act as an agonist for G-protein-coupled receptor 119 (GPR119), which is predominantly expressed in pancreatic β-cells and enteroendocrine cells in the gastrointestinal tract. By stimulating glucose-dependent insulin release and promoting the secretion of incretin hormones like glucagon-like peptide 1 (GLP-1), the compound helps regulate plasma glucose levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylbutan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a GPR119 agonist and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

IUPAC Name

1-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O2/c1-10(2)7-13(19)18-5-3-12(4-6-18)20-14-16-8-11(15)9-17-14/h8-10,12H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWAIMFLRUBCEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCC(CC1)OC2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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